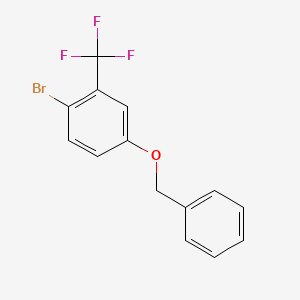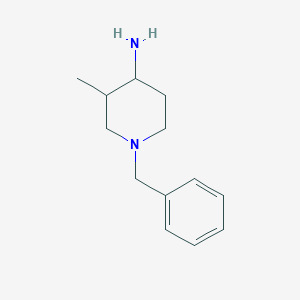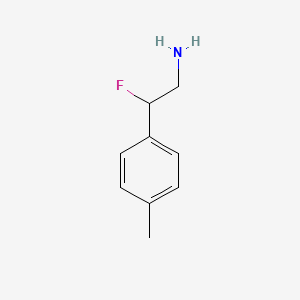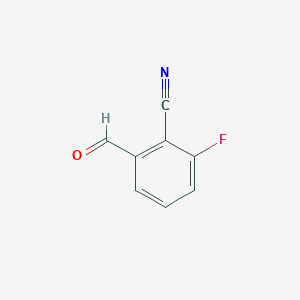
1-Bromo-4-cyclopropylthiobenzene
Overview
Description
1-Bromo-4-cyclopropylthiobenzene (BCPT) is a heterocyclic organic compound that is used in various scientific research applications. It is a highly reactive compound that can be used to synthesize a variety of other compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BCPT has a wide range of applications due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BCPT.
Scientific Research Applications
Molecular Structure and Chemical Properties
1-Bromo-4-cyclopropylthiobenzene's chemical structure and properties have been extensively studied to understand its interactions and potential applications. Studies have focused on its molecular geometry, vibrational spectroscopy, and electronic properties to explore its utility in various scientific domains. For instance, the vibrational spectroscopy and electronic density analyses of bromo-substituted benzene derivatives reveal insights into their molecular structure and potential reactivity, which could be analogous to the properties of this compound (Vennila et al., 2018).
Synthetic Applications
This compound serves as a key intermediate in the synthesis of complex molecular structures. Its reactivity under palladium catalysis has been exploited to assemble indeno[1,2-c]chromenes, showcasing its role in building molecular complexity from readily available materials (Xiaolin Pan et al., 2014). Similarly, its utility in [2+2] cycloaddition reactions demonstrates its versatility in synthesizing novel organic compounds with potential applications in material science and pharmaceuticals (Gon-Ann Lee et al., 2009).
Material Science and Photoluminescence
The synthesis and fluorescence properties of derivatives related to this compound, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, have been studied for their potential in material science applications. These compounds exhibit aggregation-induced emission (AIE) characteristics, making them promising candidates for optoelectronic devices and fluorescent materials (Liang Zuo-qi, 2015).
Environmental and Biological Applications
Investigations into the dissociative electron attachment (DEA) processes of bromo-substituted benzene derivatives provide valuable insights into their environmental behavior and potential biological impacts. Such studies can inform the safe handling and disposal of these compounds, as well as their interactions with biological systems (M. Mahmoodi-Darian et al., 2010).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Bromo-4-cyclopropylthiobenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles. This compound interacts with enzymes that facilitate these substitution reactions, such as halogenases and dehalogenases. These enzymes catalyze the removal or addition of halogen atoms, thereby influencing the reactivity and stability of this compound .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit the activity of certain dehalogenases by occupying their active sites, preventing the removal of halogen atoms from substrates. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions ultimately result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound may result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and changes in metabolite levels. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level triggers significant biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo metabolic reactions, such as oxidation and reduction, mediated by enzymes like cytochrome P450s. These reactions result in the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms, such as facilitated diffusion or active transport. Once inside the cells, this compound may bind to intracellular proteins, affecting its localization and accumulation. These interactions determine the compound’s distribution within different cellular compartments and tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its involvement in distinct biochemical pathways. The subcellular distribution of this compound can also affect its stability and degradation, impacting its overall biological activity .
properties
IUPAC Name |
1-bromo-4-cyclopropylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrS/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVPXDHUZDKZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625135 | |
| Record name | 1-Bromo-4-(cyclopropylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
411229-63-5 | |
| Record name | 1-Bromo-4-(cyclopropylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-cyclopropylthiobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














